molecular formula C13H15NO B15243357 2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one

2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one

Cat. No.: B15243357
M. Wt: 201.26 g/mol
InChI Key: ITATZIBCEDJSHE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one is a compound that features a pyrrolidine ring fused to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one typically involves the construction of the pyrrolidine ring followed by its fusion with the indanone structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with an indanone precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-pyrrolidin-2-yl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H15NO/c15-13-10-5-2-1-4-9(10)8-11(13)12-6-3-7-14-12/h1-2,4-5,11-12,14H,3,6-8H2

InChI Key

ITATZIBCEDJSHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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